molecular formula C6H6F2N2O B12964726 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one

5-Amino-1-(difluoromethyl)pyridin-2(1H)-one

Cat. No.: B12964726
M. Wt: 160.12 g/mol
InChI Key: JWSOJOHTNDODEH-UHFFFAOYSA-N
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Description

5-Amino-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with difluoromethylamine under basic conditions to introduce the difluoromethyl group. The amino group can then be introduced through nucleophilic substitution reactions using ammonia or amines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Compounds with a methyl group instead of a difluoromethyl group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-1-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chloropyridine: Similar structure but with a chlorine atom instead of a difluoromethyl group.

    5-Amino-2-methylpyridine: Contains a methyl group instead of a difluoromethyl group.

    5-Amino-2-fluoropyridine: Features a single fluorine atom instead of a difluoromethyl group.

Uniqueness

5-Amino-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

5-amino-1-(difluoromethyl)pyridin-2-one

InChI

InChI=1S/C6H6F2N2O/c7-6(8)10-3-4(9)1-2-5(10)11/h1-3,6H,9H2

InChI Key

JWSOJOHTNDODEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)C(F)F

Origin of Product

United States

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